molecular formula C23H20N2O6S B11520326 ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11520326
M. Wt: 452.5 g/mol
InChI Key: OKHMIKODDQRUBH-VCHYOVAHSA-N
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Description

ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(5-METHYLFURAN-2-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(5-METHYLFURAN-2-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate starting materials under acidic or basic conditions.

    Cyclization Reactions: Formation of the thiazolopyrimidine ring system through intramolecular cyclization.

    Functional Group Modifications: Introduction of specific functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(5-METHYLFURAN-2-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

    Substitution: Replacement of specific atoms or groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(5-METHYLFURAN-2-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(5-METHYLFURAN-2-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives, such as:

  • ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(5-METHYLFURAN-2-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(5-METHYLFURAN-2-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

These compounds may share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(5-METHYLFURAN-2-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE.

Properties

Molecular Formula

C23H20N2O6S

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N2O6S/c1-4-28-22(27)19-13(3)24-23-25(20(19)16-7-5-12(2)31-16)21(26)18(32-23)10-14-6-8-15-17(9-14)30-11-29-15/h5-10,20H,4,11H2,1-3H3/b18-10+

InChI Key

OKHMIKODDQRUBH-VCHYOVAHSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(O3)C)C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(O3)C)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C

Origin of Product

United States

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